molecular formula C11H7BrF6OS2 B14059217 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14059217
M. Wt: 413.2 g/mol
InChI Key: XKEDPTQCCWNNBN-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with a bromopropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules. The bromopropanone moiety may participate in nucleophilic addition or substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone: Another compound with trifluoromethyl groups and a thiomorpholine moiety.

    2,6-Bis(trifluoromethyl)benzoic acid: A compound with similar trifluoromethyl groups but different functional groups.

Uniqueness

1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the combination of trifluoromethylthio groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6OS2/c12-5-6(19)4-7-8(20-10(13,14)15)2-1-3-9(7)21-11(16,17)18/h1-3H,4-5H2

InChI Key

XKEDPTQCCWNNBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)CBr)SC(F)(F)F

Origin of Product

United States

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